N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea
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Description
Synthesis Analysis
The synthesis of related pyrrolidinyl compounds typically involves strategic oxidative C–H functionalization and intramolecular cyclization. For instance, hypervalent iodine-promoted regioselective oxidative C–H functionalization has been used to synthesize biologically potent compounds, demonstrating the efficacy of metal-free approaches and the importance of substrate scope (Mariappan et al., 2016). Additionally, base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides has been employed to obtain phenyl-2(1Н)-pyridinones, highlighting the role of experimental conditions and substituent effects on reaction outcomes (Goncharov et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves detailed characterizations, such as X-ray crystallography. For example, the synthesis, characterization, and crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one have been documented, providing insights into planarity and conformational aspects (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea or similar structures often involve intricate mechanisms. For instance, the addition of lithium derivatives to aldehydes in the presence of chiral ligands demonstrates the potential for enantioface-differentiating reactions (Soai & Mukaiyama, 1979).
Physical Properties Analysis
Investigating the physical properties of such compounds includes examining their solubility, thermal stability, and hydrophobicity. A study on related polyimides derived from a pyrrolidinyl-phenyl-pyridine monomer revealed good solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and excellent hydrophobicity (Huang et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity and binding affinity can be elucidated through complex formation and catalytic activity studies. Ni(II) and Pd(II) complexes with pyridinyloxazolidine compounds have been synthesized and characterized, demonstrating catalytic activities in the aza-Michael reaction, which provides insight into the chemical behavior of related compounds (Ardizzoia et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-10-5-11-20(16)15-9-4-8-14(12-15)19-17(22)18-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBLZFIAXKWQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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